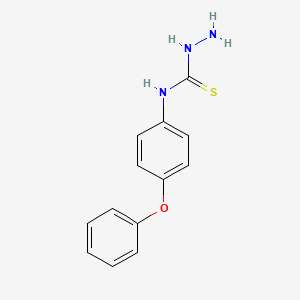

4-(4-Phenoxyphenyl)-3-thiosemicarbazide

Descripción

Significance of Thiosemicarbazide (B42300) Derivatives in Medicinal Chemistry and Organic Synthesis

Thiosemicarbazide derivatives are a class of organic compounds that have garnered significant attention in the realms of medicinal chemistry and organic synthesis. Their importance stems from a versatile chemical structure that imparts a wide spectrum of biological activities. These compounds are recognized for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. mdpi.comjapsonline.com The core thiosemicarbazide moiety, -NH-CS-NH-NH2, is crucial for these biological actions. mdpi.com

In medicinal chemistry, these derivatives are considered privileged structures due to their ability to form multiple hydrogen bonds and act as effective chelating agents for metal ions, which can influence various cellular processes. nih.govnih.gov The interaction of thiosemicarbazones, a closely related class of compounds formed from the condensation of thiosemicarbazides with aldehydes or ketones, with metal ions like copper and iron is believed to be a key mechanism in their anticancer activity. nih.gov

From the perspective of organic synthesis, thiosemicarbazides are valuable intermediates for the creation of a variety of heterocyclic compounds, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidinones, many of which also exhibit significant biological properties. nih.gov The reactivity of the thiosemicarbazide backbone allows for a wide range of chemical modifications, making it a versatile scaffold for combinatorial chemistry and the generation of large libraries of potential drug candidates. mdpi.comnih.gov

Historical Context and Evolution of Thiosemicarbazide Research

The scientific journey of thiosemicarbazide derivatives began in the mid-20th century. Early research in the 1940s identified the in vitro activity of thiosemicarbazide against Mycobacterium tuberculosis, the causative agent of tuberculosis. This discovery paved the way for further investigations, leading to the development of thiosemicarbazone drugs for the treatment of this infectious disease.

Over the following decades, the scope of thiosemicarbazide research expanded dramatically. Scientists began to uncover a broader range of biological activities, leading to the investigation of these compounds for various therapeutic applications. The evolution of research has been marked by a shift from simple, unsubstituted thiosemicarbazides to more complex, substituted derivatives, with the aim of enhancing potency and selectivity while reducing toxicity. Modern research often employs computational methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, to rationally design novel thiosemicarbazide analogs with targeted biological activities. nih.gov

Structural Versatility of the Thiosemicarbazide Scaffold for Derivatization

The thiosemicarbazide scaffold is characterized by its remarkable structural versatility, which allows for extensive derivatization. The core structure possesses multiple sites where different functional groups can be introduced, leading to a vast array of analogs with diverse physicochemical and biological properties.

The primary points of derivatization include the N1, N2, and N4 positions of the thiosemicarbazide chain. Substitution at the N4-position is a common strategy to modulate the lipophilicity and steric properties of the molecule, which can significantly impact its biological activity. A wide variety of aryl, alkyl, and heterocyclic groups have been incorporated at this position.

Furthermore, the condensation of the N1-amino group with various aldehydes and ketones to form thiosemicarbazones is a widely employed method to generate a diverse library of compounds. mdpi.comnih.gov The resulting thiosemicarbazones possess an imine (-N=CH-) bond, which contributes to their biological activity and provides another site for potential chemical modification. This structural flexibility allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Overview of Research Landscape for 4-(4-Phenoxyphenyl)-3-thiosemicarbazide and Related Analogs

The research landscape for this compound itself is still emerging, with limited specific studies available in the public domain. However, the broader class of thiosemicarbazides with aryl ether linkages has been a subject of interest. The synthesis of this compound is typically achieved through the reaction of 4-phenoxybenzaldehyde (B127426) with thiosemicarbazide.

While detailed experimental data on the biological activities of this compound are not extensively reported, its structural features suggest potential for anticancer, antibacterial, and anticonvulsant properties, and it has been mentioned in the context of overcoming multidrug resistance in cancer.

The research on related analogs, particularly thiosemicarbazones derived from 4-phenoxybenzaldehyde and other substituted thiosemicarbazides, is more extensive. These studies provide valuable insights into the potential of the 4-(4-phenoxyphenyl) moiety in modulating biological activity. For instance, various thiosemicarbazone derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating that the nature of the substituent on the thiosemicarbazide backbone plays a critical role in determining the potency and spectrum of action. nih.govnih.gov

The following table provides a comparative overview of research findings on some thiosemicarbazide derivatives, highlighting the diverse biological activities within this class of compounds.

| Compound/Derivative Class | Reported Biological Activity | Key Findings |

| Thiosemicarbazones (general) | Anticancer | Compounds III-15 and III-16 showed high inhibitory ability against P-388 and SGC-7901 cancer cell lines, with III-16 having an IC50 of 0.032 µM against SGC-7901. nih.gov |

| N-(4-hippuric acid)thiosemicarbazide derivatives | Antimicrobial | 2-(4-(2-(4-fluorobenzylidene)hydrazinecarbothioamido)benzamido)acetic acid demonstrated significant antibacterial and antifungal activities. nih.gov |

| 4-(4′-alkoxybenzoyloxy) thiosemicarbazones | Antimicrobial | Synthesized derivatives showed antibacterial activity against Staphylococcus aureus, Staphylococcus hominis, Salmonella Typhi, and Shigella flexneria, comparable to standard drugs. nih.gov |

| 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone | Antimicrobial, Antioxidant | The compound and its metal complexes were tested for antibacterial, antifungal, and antioxidant activities. japsonline.com |

| Benzaldehyde thiosemicarbazones | Antimicrobial, Antioxidant | 17 novel derivatives were synthesized and showed activity against both gram-positive and gram-negative bacteria, as well as antifungal and antioxidant properties. ijpsr.com |

The data from these related compounds underscore the potential of the thiosemicarbazide scaffold and suggest that this compound is a promising candidate for further investigation in drug discovery programs.

Propiedades

IUPAC Name |

1-amino-3-(4-phenoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c14-16-13(18)15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDOYIABVFNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375123 | |

| Record name | N-(4-Phenoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-85-5 | |

| Record name | N-(4-Phenoxyphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenoxyphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Phenoxyphenyl 3 Thiosemicarbazide and Its Derivatives

Direct Condensation Approaches for Thiosemicarbazides

Direct condensation represents the most straightforward and common approach to synthesizing thiosemicarbazides and their immediate derivatives, thiosemicarbazones. These methods are valued for their efficiency and the relative ease with which a diverse range of products can be obtained.

The primary and most general method for preparing 4-substituted-3-thiosemicarbazides involves the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate. irjmets.comresearchgate.net In the specific synthesis of 4-(4-phenoxyphenyl)-3-thiosemicarbazide, 4-phenoxyphenyl isothiocyanate is treated with hydrazine hydrate.

The reaction mechanism involves the lone pair of electrons on the terminal nitrogen atom of hydrazine attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is typically performed in a suitable solvent such as ethanol (B145695) or methanol (B129727). mdpi.comnih.gov The reaction mixture may be heated to ensure completion. mdpi.com This method is highly effective for producing a variety of 1,4-disubstituted thiosemicarbazides. researchgate.net For instance, various 4-aryl-thiosemicarbazides are synthesized by reacting the corresponding aryl isothiocyanate with hydrazine hydrate. researchgate.net Similarly, reacting acid hydrazides with isothiocyanates is a well-established route to obtaining acyl-thiosemicarbazide derivatives. mdpi.com

General Synthetic Scheme:

Reaction of 4-phenoxyphenyl isothiocyanate with hydrazine hydrate.

Thiosemicarbazones are synthesized through the condensation reaction of a thiosemicarbazide (B42300) with a carbonyl compound, such as an aldehyde or a ketone. nih.govresearchgate.netjocpr.com This reaction involves the formation of a characteristic azomethine or imine bond (>C=N-). rasayanjournal.co.in For derivatives of this compound, the parent compound is reacted with various aldehydes or ketones.

The synthesis is generally carried out by refluxing equimolar amounts of the thiosemicarbazide and the carbonyl compound in a solvent like methanol or ethanol, often with a catalytic amount of acid. jocpr.commdpi.com The resulting thiosemicarbazone typically precipitates from the solution upon cooling and can be purified by recrystallization. nih.govmdpi.com This method has been successfully applied to a wide array of substituted aldehydes and ketones, including those with both electron-donating and electron-withdrawing groups, leading to good yields of the corresponding thiosemicarbazones. nih.gov

Below is a table representing the synthesis of various thiosemicarbazone derivatives from a substituted thiosemicarbazide and different carbonyl compounds, illustrating the versatility of this reaction.

| Reactant A (Thiosemicarbazide) | Reactant B (Carbonyl Compound) | Resulting Thiosemicarbazone | Typical Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 4-Phenylthiosemicarbazide | 3-Fluorobenzaldehyde | (E)-1-(3-Fluorobenzylidene)-4-phenylthiosemicarbazide | Methanol, Room Temp, 24h | 30 nih.gov |

| 4-Phenylthiosemicarbazide | 4-Bromobenzaldehyde | (E)-1-(4-Bromobenzylidene)-4-phenylthiosemicarbazide | Methanol, Room Temp, 24h | 75 nih.gov |

| 4-Phenylthiosemicarbazide | 3-Nitrobenzaldehyde | (E)-1-(3-Nitrobenzylidene)-4-phenylthiosemicarbazide | Methanol, Room Temp, 24h | 72 nih.gov |

| Thiosemicarbazide | 3,4-Dimethoxybenzaldehyde | (E)-1-(3,4-Dimethoxybenzylidene)thiosemicarbazide | Methanol, Room Temp, 24h | 60 nih.gov |

| Thiosemicarbazide | 4-Nitrobenzaldehyde | (E)-1-(4-Nitrobenzylidene)thiosemicarbazide | Methanol, Room Temp, 24h | 33 nih.gov |

Multistep Synthetic Pathways and Route Optimization

While direct condensation is common, multistep pathways are sometimes necessary, especially for creating complex derivatives or when starting materials are not commercially available. A plausible multistep synthesis for a 4-aryl thiosemicarbazide, analogous to this compound, can start from the corresponding aromatic amine. juniv.edu For example, 4-(p-tolyl) thiosemicarbazide is prepared from p-toluidine (B81030) by reacting it with ammonium (B1175870) hydroxide (B78521), carbon disulfide, and sodium chloroacetate, followed by treatment with hydrazine hydrate. juniv.edu

Route optimization focuses on improving reaction yields, reducing reaction times, and simplifying purification processes. Optimization of thiosemicarbazone synthesis has been achieved by modifying reaction conditions, such as using a few drops of hydrochloric acid as a catalyst, which can facilitate the condensation with carbonyl compounds. mdpi.com Further optimization for the synthesis of acyl-thiosemicarbazides involves selecting appropriate solvents, like anhydrous methyl alcohol, and refluxing for specific durations (3-4 hours) to drive the reaction to completion. mdpi.com

Synthetic Utility as Precursors for Heterocyclic Systems

Thiosemicarbazides and their thiosemicarbazone derivatives are exceptionally valuable building blocks in heterocyclic synthesis. researchgate.netnih.gov The polyfunctional nature of these molecules allows them to undergo cyclization reactions to form a wide variety of heterocyclic rings, which are core structures in many pharmacologically active compounds. researchgate.net

Among the most important heterocyclic systems derived from thiosemicarbazides are 1,2,4-triazoles and 4-thiazolidinones.

1,2,4-Triazoles: Acyl thiosemicarbazides can be cyclized to form 4-aryl-5-substituted-1,2,4-triazole-3-thiones. nih.gov This transformation is typically achieved by heating the thiosemicarbazide derivative in an alkaline medium, such as aqueous sodium hydroxide. researchgate.netnih.gov The mechanism involves an intramolecular nucleophilic attack followed by dehydration to yield the stable triazole ring. For example, benzoylthiosemicarbazide cyclizes in 20% sodium hydroxide solution when heated to yield 5-phenyl-1,2,4-triazole-3-thione. nih.gov

4-Thiazolidinones: The synthesis of 4-thiazolidinones typically proceeds from thiosemicarbazones, the derivatives of thiosemicarbazides. sapub.orgsemanticscholar.org A common method involves the cyclocondensation of a thiosemicarbazone with an α-halo-ester or α-halo-acid, such as chloroacetic acid or ethyl chloroacetate, in the presence of a base like anhydrous sodium acetate. sapub.orgresearchgate.net This reaction constructs the five-membered thiazolidinone ring, which is a key pharmacophore in medicinal chemistry. semanticscholar.orgmdpi.com

Formation of 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles

The conversion of this compound into its 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) derivatives is a cornerstone of synthetic heterocyclic chemistry. These reactions typically proceed through the formation of an intermediate, followed by a ring-closing step that yields the final aromatic heterocyclic system.

The synthesis of 1,3,4-thiadiazoles from 4-aryl-3-thiosemicarbazides is commonly achieved through cyclization reactions facilitated by strong dehydrating agents. researchgate.netmdpi.comekb.egresearchgate.net Acidic catalysts such as concentrated sulfuric acid or phosphorus oxychloride are frequently employed to promote the intramolecular condensation, leading to the formation of the thiadiazole ring. researchgate.netekb.egresearchgate.net In a typical procedure, the substituted thiosemicarbazide is treated with an excess of the cyclizing agent, often with heating, to drive the reaction to completion. The resulting 2-arylamino-5-substituted-1,3,4-thiadiazole precipitates upon neutralization of the reaction mixture.

For instance, the reaction of a 4-arylthiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride results in the formation of a 2,5-disubstituted 1,3,4-thiadiazole. researchgate.netresearchgate.net The general mechanism involves the initial acylation of the thiosemicarbazide followed by cyclodehydration.

The formation of 1,3,4-oxadiazoles from a thiosemicarbazide precursor requires a cyclodesulfurization reaction. This transformation can be accomplished using various reagents that facilitate the removal of the sulfur atom and promote the formation of the oxygen-containing ring. nih.gov One common method involves the use of an oxidizing agent in a basic medium. For example, iodine in the presence of a base can mediate the oxidative cyclization of acylthiosemicarbazides to yield 2-amino-5-substituted-1,3,4-oxadiazoles. nih.gov Another effective reagent for this conversion is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl), which acts as a desulfurizing agent and promotes the regioselective formation of the oxadiazole ring. nih.gov

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved by reacting acid hydrazides with various cyclizing agents. While not directly starting from this compound, these methods highlight alternative pathways to similar structural motifs.

Detailed research findings on the synthesis of specific 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives from this compound are presented below, including reaction conditions and yields.

Table 1: Synthesis of 2-(4-Phenoxyphenylamino)-5-substituted-1,3,4-thiadiazole Derivatives

| Substituent (R) | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| -CH=CH-C₆H₄-OCH₃ | POCl₃ | Reflux, 2h | Data not available | researchgate.net |

| Aryl | Conc. H₂SO₄ | Reflux, 2h | Data not available | ekb.egresearchgate.net |

General reaction scheme for thiadiazole formation.

Table 2: Synthesis of 2-(4-Phenoxyphenylamino)-5-substituted-1,3,4-oxadiazole Derivatives

| Starting Material | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Aroyl-4-aryl-thiosemicarbazide | I₂/K₂CO₃ | 1,4-Dioxane, Reflux | Moderate to Good | nih.gov |

| Thiosemicarbazide | EDC·HCl | DMSO | High | nih.gov |

General reaction scheme for oxadiazole formation.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(4-Phenoxyphenyl)-3-thiosemicarbazide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be characterized by distinct signals corresponding to the protons of the thiosemicarbazide (B42300) group and the two aromatic rings.

Aromatic Protons: The protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically δ 6.8-8.0 ppm). The protons on the phenyl ring attached to the nitrogen would be influenced by its electron-withdrawing nature, while the protons on the terminal phenoxy ring would show shifts characteristic of an ether linkage.

N-H Protons: The protons of the amine (NH₂) and hydrazide (NH) groups would appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-NH₂ Protons: A broad signal corresponding to the two protons of the terminal amino group.

-NH- Protons: Two distinct signals for the two different N-H protons of the thiosemicarbazide backbone.

Interactive Data Table: Expected ¹H NMR Signals

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H | 6.8 - 8.0 | Multiplet (m) | Signals for the 9 protons on the two phenyl rings. |

| NH (Hydrazide) | Variable | Broad Singlet (br s) | Shift is dependent on solvent and concentration. |

| NH (Thiourea) | Variable | Broad Singlet (br s) | Shift is dependent on solvent and concentration. |

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Thione Carbon (C=S): The carbon of the thiocarbonyl group is expected to resonate at a very downfield position (typically δ 180-200 ppm), which is a characteristic feature of thioureas and related compounds.

Aromatic Carbons: The twelve carbon atoms of the two phenyl rings would produce a series of signals in the aromatic region (δ 110-160 ppm). The carbon atoms bonded to oxygen and nitrogen would be shifted further downfield.

C-O and C-N Carbons: The carbons directly attached to the ether oxygen and the hydrazide nitrogen will have distinct chemical shifts reflecting their electronic environments.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C=S (Thione) | 180 - 200 | Most downfield signal, characteristic of the thiocarbonyl group. |

| Aromatic C-O | 150 - 160 | Carbon of the phenyl ring attached to the ether oxygen. |

| Aromatic C-N | 140 - 150 | Carbon of the phenyl ring attached to the nitrogen atom. |

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The N-H bonds of the amine and amide-like groups would give rise to sharp or broad bands in the region of 3100-3400 cm⁻¹. The presence of multiple N-H groups would likely result in a complex set of overlapping peaks.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl (C=S) group, a key feature of the molecule, typically shows a medium to strong absorption band in the range of 1020-1250 cm⁻¹. This band can sometimes be coupled with other vibrations.

C-N Stretching: Vibrations associated with the C-N bonds would appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

C-O-C Stretching: The asymmetric stretching of the aryl ether linkage would produce a strong, characteristic band, usually around 1240 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | Medium to Strong |

| Aromatic C-H | Stretching | > 3000 | Medium to Weak |

| C-N | Stretching | 1200 - 1400 | Medium |

| C-O-C (Aryl Ether) | Asymmetric Stretching | ~1240 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. rsc.org For this compound (C₁₃H₁₃N₃OS), HRMS would be used to determine its exact molecular weight, which is calculated to be 259.0834. The observation of a molecular ion peak [M+H]⁺ at m/z 260.0908 would confirm the molecular formula. The technique also reveals fragmentation patterns that can further support the proposed structure. Expected fragments would include those corresponding to the loss of the amino group, cleavage of the phenoxy ether bond, and other characteristic fragmentations of the thiosemicarbazide core.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, this section describes the type of information that would be obtained from such an analysis.

Analysis of Conformational Diversity and Polymorphism

The molecule possesses several rotatable single bonds, particularly around the ether linkage and the thiosemicarbazide backbone. X-ray analysis would reveal the preferred conformation adopted in the solid state, including the dihedral angles between the two phenyl rings and the planarity of the thiosemicarbazide moiety. Thiosemicarbazide derivatives are known to exhibit polymorphism, where different crystalline forms can arise from variations in molecular conformation or packing. Crystallographic studies would be essential to identify and characterize any potential polymorphs, which can have different physical properties.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of this compound would be heavily influenced by intermolecular forces. The thiosemicarbazide group is rich in hydrogen bond donors (N-H groups) and acceptors (the thione sulfur and the nitrogen atoms). X-ray crystallography would precisely map the hydrogen bonding network. It is expected that strong N-H···S and N-H···N hydrogen bonds would be prominent, likely forming dimers or extended chains that define the crystal packing. Additionally, weaker C-H···π and π-π stacking interactions between the aromatic rings could further stabilize the crystal lattice. Understanding these interactions is crucial as they govern the material's bulk properties.

Computational and Theoretical Investigations of Thiosemicarbazide Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations are employed to determine optimized geometries, vibrational frequencies, and a host of electronic parameters that govern a molecule's reactivity and interactions. researchgate.netbhu.ac.in

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For thiosemicarbazide (B42300) systems, methods like DFT with the B3LYP functional and basis sets such as 6-311G(d,p) are commonly used to achieve this. researchgate.netbhu.ac.in

A key outcome of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.gov A smaller energy gap generally signifies a more reactive molecule that is more easily polarized. nih.gov

For example, a study on fluorophenyl-substituted thiosemicarbazide isomers provided insights into how substituent position affects these electronic properties. nih.gov The electron density distribution in the HOMO and LUMO orbitals indicates the regions of the molecule involved in electronic transitions. For many thiosemicarbazide derivatives, the HOMO is often localized on the thiosemicarbazide moiety and parts of the phenyl ring, while the LUMO is distributed across the molecular backbone. nih.govnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-(ortho-fluorophenyl)thiosemicarbazide | -5.91 | -0.84 | 5.07 |

| 4-(meta-fluorophenyl)thiosemicarbazide | -5.99 | -0.89 | 5.10 |

| 4-(para-fluorophenyl)thiosemicarbazide | -5.94 | -0.87 | 5.07 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a method for defining atomic properties and chemical bonds based on the topology of the electron density. nih.govuba.ar It partitions a molecule into atomic basins, allowing for the calculation of properties like atomic charges and the characterization of interatomic interactions.

Natural Bond Orbital (NBO) analysis is used to study charge delocalization, hyperconjugative interactions, and deviations from an idealized Lewis structure. nih.govwikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org This analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular charge transfer and molecular stability. wisc.edu For instance, interactions between a lone pair orbital (n) and an antibonding orbital (σ*) indicate hyperconjugation, which stabilizes the molecule. wisc.eduresearchgate.net In thiosemicarbazide systems, NBO analysis can quantify the delocalization of electron density across the N-C-S backbone and the attached phenyl rings.

Molecular Docking Simulations and Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for predicting how a compound like 4-(4-Phenoxyphenyl)-3-thiosemicarbazide might interact with a biological target. nih.gov

The process involves generating various conformations of the ligand and fitting them into the active site of the receptor. A scoring function then estimates the binding energy for each pose, with lower scores typically indicating stronger binding affinity. nih.gov Studies on related thiosemicarbazide and thiadiazole derivatives have shown that these compounds can bind to various enzymes through hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govresearchgate.net For example, the thiadiazole ring in some inhibitors has been shown to interact with tryptophan residues (Trp84), while phenyl groups can form π-π stacking interactions with phenylalanine residues (Phe330) in the active site of acetylcholinesterase. nih.gov

| Ligand Class | Protein Target | Key Interacting Residues | Predicted Activity |

|---|---|---|---|

| 1,3,4-Thiadiazole-resorcinol conjugates | Acetylcholinesterase (AChE) | Trp84, Phe330 | Enzyme Inhibition |

| Thiazole derivatives | Trypanosoma cruzi enzymes | (Not specified) | Trypanocidal |

| Thiadiazole derivatives | Matrix Metalloproteinase-9 (MMP-9) | Zn ion in active site | Enzyme Inhibition |

In Silico Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR uses computational models to establish these relationships, providing a predictive framework for designing more potent compounds. nih.gov By analyzing a series of related molecules, researchers can identify which structural features (e.g., specific substituents, their positions, and electronic properties) enhance or diminish activity.

For thiosemicarbazide derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring are crucial for their antimicrobial or enzymatic inhibitory activity. nih.gov For instance, in a study of various 1-(3-methoxyphenyl)-4-aryl-thiosemicarbazides, compounds bearing a trifluoromethylphenyl group showed the highest activity against Gram-positive bacteria. nih.gov Such insights are invaluable for the rational design of new derivatives, including those based on the this compound scaffold, by suggesting which modifications are most likely to yield improved biological function. nih.gov

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have properties that change with the intensity of incident light, making them essential for technologies like optical switching, frequency conversion, and telecommunications. nih.govmdpi.com Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit strong NLO responses. lew.ro

Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating their polarizability (α) and, more importantly, their first and second hyperpolarizabilities (β and γ). researchgate.net The first hyperpolarizability (β) is a measure of the second-order NLO response. Studies on thiosemicarbazide derivatives have shown their potential as NLO candidates. For example, the calculated first hyperpolarizability for (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide was found to be significant, indicating its potential for NLO applications. lew.ro The presence of donor (e.g., phenoxy group) and acceptor parts within the molecular structure of this compound suggests it may also possess interesting NLO properties worthy of theoretical investigation.

| Compound | Method | First Hyperpolarizability (β) (a.u.) |

|---|---|---|

| (E)-4-(4-methoxyphenyl)-1-((E)-3(2nitrophenyl) allylidene) thiosemicarbazide | DFT/PBE0 | 6794.51 |

Biological Activities and Pharmacological Potential of Thiosemicarbazide Derivatives

Anticancer and Antitumor Efficacy

Thiosemicarbazide (B42300) derivatives have demonstrated significant potential as anticancer agents. nih.govmdpi.comijper.orgnih.gov Studies on this class of compounds show they can inhibit the proliferation of various cancer cell lines, making them promising candidates for the development of new cancer therapies. nih.govmdpi.com

The anticancer effects of thiosemicarbazide derivatives are attributed to several mechanisms of action. A primary mechanism involves the inhibition of topoisomerases, enzymes essential for maintaining the topological state of DNA during replication and transcription. nih.govresearchgate.net Certain thiosemicarbazides have been identified as inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.gov While these are bacterial enzymes, topoisomerase inhibitors are also a well-established class of anticancer drugs in humans. nih.gov Some thiosemicarbazones, which are closely related derivatives, have shown the ability to inhibit human topoisomerase IIα. nih.gov The inhibitory action often involves targeting the ATP-binding pocket of the enzyme, thereby reducing its activity. researchgate.net

Another critical mechanism underlying the antitumor activity of this chemical family is the induction of apoptosis, or programmed cell death. nih.govnih.gov Research has shown that certain thiosemicarbazone derivatives can trigger apoptosis in cancer cells, including lung and cervical cancer cell lines. nih.gov This process may be mediated through the mitochondrial signaling pathway, involving the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov

Table 1: General Anticancer Mechanisms of Thiosemicarbazide Derivatives

| Mechanism of Action | Description | Key Cellular Targets | Relevant References |

|---|---|---|---|

| Topoisomerase Inhibition | Interference with enzymes that manage DNA topology, leading to DNA damage and cell death. | DNA Gyrase, Topoisomerase IV, Topoisomerase IIα | nih.gov, researchgate.net, nih.gov, nih.gov |

| Apoptosis Induction | Triggering programmed cell death in cancer cells through various signaling pathways. | Caspase-3, Bax, Bcl-2 | nih.gov, nih.gov, nih.gov, nih.gov |

| Metal Chelation | Binding to essential metal ions like iron, disrupting cellular processes that depend on them. | Iron-dependent enzymes (e.g., Ribonucleotide Reductase) | nih.gov |

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net Thiosemicarbazide derivatives have shown promise in overcoming this challenge. Some compounds in this class have demonstrated the ability to selectively target and kill cancer cells that overexpress P-gp. researchgate.net This phenomenon, known as collateral sensitivity, presents a promising strategy for treating resistant cancers. nih.govresearchgate.net For instance, certain thiosemicarbazone-containing compounds have displayed potent anti-leukemia activity against P-gp overexpressing drug-resistant cells, with one study reporting an IC50 value of 0.44 μM for a specific derivative against K562/A02 resistant cells. nih.gov The mechanism for overcoming resistance can involve inducing apoptosis through pathways that bypass or exploit the MDR phenotype. nih.gov

Antimicrobial Properties

The thiosemicarbazide scaffold is a cornerstone in the development of agents with broad-spectrum antimicrobial properties. researchgate.net Derivatives have been investigated for their efficacy against bacteria, fungi, and viruses. nih.govresearchgate.net

Thiosemicarbazide derivatives have been evaluated against a variety of bacterial strains, showing activity against both Gram-positive and Gram-negative organisms. nih.govnih.gov However, studies often indicate a higher potency against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus. researchgate.netnih.gov The antibacterial action is frequently linked to the inhibition of bacterial type IIA topoisomerases, DNA gyrase, and topoisomerase IV, which are validated targets for antibiotics. nih.govresearchgate.netnih.gov By inhibiting these enzymes, the compounds disrupt essential cellular processes like DNA replication, leading to bacterial growth arrest and cell death. nih.gov For example, specific 4-benzoylthiosemicarbazide derivatives have demonstrated inhibitory activity against S. aureus topoisomerase IV. researchgate.net

Table 2: Antibacterial Spectrum of Thiosemicarbazide Derivatives

| Bacterial Type | Example Organisms | General Efficacy | Relevant References |

|---|---|---|---|

| Gram-Positive | Staphylococcus aureus, Bacillus cereus | Generally effective, with some derivatives showing low MIC values. | , researchgate.net, nih.gov, nih.gov |

| Gram-Negative | Escherichia coli, Klebsiella pneumoniae | Activity can be variable and often weaker than against Gram-positive strains. | nih.gov, unipr.it |

In addition to antibacterial properties, the thiosemicarbazone class of compounds, which are derived from thiosemicarbazides, has demonstrated antifungal capabilities. nih.gov The proposed mechanism for their antifungal action includes the disruption of fungal cell membrane integrity and the inhibition of crucial protein synthesis pathways, ultimately leading to the death of the fungal cell. nih.gov Studies have shown the effectiveness of these compounds against fungal pathogens like Aspergillus flavus. nih.gov

The history of antiviral chemistry is closely linked with thiosemicarbazide derivatives, with methisazone (B1676394) being one of the first synthetic antiviral drugs developed. researchgate.net Modern research continues to explore this chemical space, leading to the synthesis of novel thiosemicarbazides with activity against a range of DNA and RNA viruses. researchgate.netnih.gov For example, certain indole-based thiosemicarbazides have shown a significant and selective inhibitory effect on the replication of Coxsackie B4 virus, with EC50 values in the low microgram per milliliter range. nih.gov The antiviral activity is often dependent on the presence of the free thiosemicarbazide moiety, as cyclized analogs frequently lose this effect. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For thiosemicarbazide derivatives, urease and tyrosinase are notable targets.

Urease Inhibition

No specific studies detailing the urease inhibition activity of 4-(4-Phenoxyphenyl)-3-thiosemicarbazide were identified. Research on other thiosemicarbazide derivatives has shown that this class of compounds can be potent urease inhibitors. researchgate.netnih.gov For instance, various 1-[(4'-chlorophenyl)carbonyl-4-(aryl) thiosemicarbazide derivatives have demonstrated excellent inhibitory activity, with some analogs showing IC50 values significantly lower than the standard inhibitor, thiourea. nih.gov However, without direct testing, the potential of this compound in this regard is purely speculative.

Tyrosinase Inhibition

Similarly, there is a lack of specific data on the tyrosinase inhibitory effects of this compound. The broader class of thiosemicarbazones—derivatives of thiosemicarbazides—has been extensively studied as tyrosinase inhibitors, with many compounds exhibiting significant, micromolar-level inhibition of the enzyme responsible for melanin (B1238610) production. nih.govmdpi.comnih.gov The mechanism often involves chelation of the copper ions within the enzyme's active site. mdpi.com Nevertheless, no specific IC50 values or kinetic studies for this compound have been reported.

Antioxidant Activity and Free Radical Scavenging

The antioxidant potential of this compound has not been specifically documented. Many related thiosemicarbazone compounds are recognized for their ability to neutralize free radicals, a property attributed to the presence of the thiocarbamide group and the ability to donate hydrogen atoms. mdpi.comnih.gov Studies on various thiosemicarbazone derivatives have demonstrated significant antioxidant effects in assays such as the DPPH radical scavenging test. nih.gov This suggests a potential avenue for research, but currently, no data exists for this compound.

Anticonvulsant Activity

The thiosemicarbazide family of compounds is known for its anticonvulsant properties. It has been noted that derivatives similar to this compound have shown protective effects in preclinical models of seizures, such as the maximal electroshock (MES) test. However, specific quantitative data, such as the median effective dose (ED50) or the protective index (PI) for this compound, are absent from the available literature. Studies on other related heterocyclic structures, like 1,2,4-triazole-3-thiones derived from thiosemicarbazides, have shown potent activity, highlighting the general potential of the core structure. mdpi.com

Anti-inflammatory and Analgesic Properties

General statements indicate that thiosemicarbazide derivatives possess pain-relieving and inflammation-reducing properties. researchgate.net This activity is a known attribute of the broader chemical class. Despite this, specific experimental evidence or quantitative data from anti-inflammatory or analgesic models for this compound could not be located.

Antiparasitic and Antimalarial Activity

Thiosemicarbazide derivatives have been investigated for a range of antimicrobial activities, including antiparasitic effects. nih.gov However, the specific efficacy of this compound against parasites such as Plasmodium falciparum (malaria) or other protozoa has not been reported in the reviewed literature. While related compounds are being explored, the potential of this specific molecule remains an open question.

Antitubercular Activity

Thiosemicarbazide derivatives have long been a subject of interest in the quest for new antitubercular agents. Their structural similarity to parts of the isoniazid (B1672263) molecule, a cornerstone of tuberculosis treatment, has made them an attractive scaffold for medicinal chemists. Research has demonstrated that the thiosemicarbazide core is a valid pharmacophore for developing agents against Mycobacterium tuberculosis (Mtb).

The antitubercular potency of thiosemicarbazide derivatives is significantly influenced by the nature of the substituents attached to the scaffold. Studies on various series of these compounds have revealed key structure-activity relationships (SAR). For instance, the introduction of a pyridine (B92270) ring, as seen in thiosemicarbazone derivatives of pyridine, can lead to compounds with significant activity against both drug-sensitive and drug-resistant strains of Mtb. mdpi.com In one study, 2,6-disubstituted thiosemicarbazone derivatives of pyridine exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL. mdpi.com Notably, compounds with basic substituents like pyrrolidine (B122466) and piperidine (B6355638) demonstrated strong inhibition of the standard H37Rv strain. mdpi.com

Furthermore, research on imidazole-thiosemicarbazide derivatives has shown their potential to not only inhibit the growth of Mtb but also to disrupt biofilm formation, a critical factor in the persistence of tuberculosis infections. mdpi.com Some of these derivatives have displayed significant intracellular bactericidal activity within infected macrophages. mdpi.com The condensation of 4-phenylthiosemicarbazides with various aldehydes has also yielded compounds with promising antimycobacterial effects against Mycobacterium bovis, which shares high genetic similarity with M. tuberculosis. mdpi.com

Below is a table summarizing the antitubercular activities of some representative thiosemicarbazide and thiosemicarbazone derivatives from the literature.

| Compound Name | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| 2,6-disubstituted thiosemicarbazone derivative of pyridine (Compound 5 ) | H37Rv | 2 | mdpi.com |

| 2,6-disubstituted thiosemicarbazone derivative of pyridine (Compound 7 ) | H37Rv | 2 | mdpi.com |

| 2,6-disubstituted thiosemicarbazone derivative of pyridine (Compound 5 ) | Spec. 210 (Resistant) | 0.5-4 | mdpi.com |

| 2,6-disubstituted thiosemicarbazone derivative of pyridine (Compound 7 ) | Spec. 210 (Resistant) | 0.5-4 | mdpi.com |

| Imidazole-thiosemicarbazide derivative (ITD-13) | M. tuberculosis | Not specified | mdpi.com |

| 4-phenylthiosemicarbazide derivative | M. bovis | 0.39 | mdpi.com |

Pharmacophore Identification and Lead Compound Optimization

The identification of a common pharmacophore is a crucial step in the rational design of new drugs. For the antitubercular activity of thiosemicarbazide derivatives, a general pharmacophore model has emerged from numerous studies. This model typically consists of a hydrogen bond donor (the hydrazinic NH), a hydrogen bond acceptor (the thione sulfur atom), and a hydrophobic aromatic region. The spatial arrangement of these features is critical for binding to the target enzyme.

The thiosemicarbazide moiety itself (H2N-NH-C(=S)-NH-) is a key component of this pharmacophore. The sulfur atom is believed to play a vital role, potentially through chelation of metal ions essential for enzymatic activity within the mycobacterium. The planarity of the thiosemicarbazone moiety is also considered important for activity.

In the context of This compound , the core thiosemicarbazide structure provides the essential hydrogen bond donor and acceptor features. The 4-phenoxyphenyl substituent serves as the hydrophobic aromatic region. The optimization of this lead compound would involve modifying this phenoxyphenyl group to enhance its interaction with the target's binding pocket. Potential modifications could include:

Introduction of electron-donating or electron-withdrawing groups: Adding substituents such as halogens, methoxy, or nitro groups to the phenyl or phenoxy rings could modulate the electronic properties and lipophilicity of the molecule, potentially improving its activity and pharmacokinetic profile.

Varying the position of the substituent: Moving the phenoxy group to the meta or ortho position of the phenyl ring could alter the molecule's conformation, leading to a better fit within the target's active site.

Bioisosteric replacement: Replacing the phenoxy ether linkage with other groups, such as a sulfide (B99878) or an amide, could impact the molecule's flexibility and binding interactions.

Lead compound optimization would also focus on improving the drug-like properties of the molecule, such as solubility, metabolic stability, and oral bioavailability, while minimizing toxicity. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be invaluable tools in guiding the optimization process by predicting the binding affinity and activity of designed analogs before their synthesis. The ultimate goal is to develop a derivative with potent and selective activity against M. tuberculosis, including multidrug-resistant strains.

Coordination Chemistry of Thiosemicarbazide Ligands and Metal Complexes

Formation of Metal Complexes with Transition Metal Ions (e.g., Mn(II), Ni(II), Cu(II), Zn(II))

The synthesis of transition metal complexes with thiosemicarbazide (B42300) ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, complexes of Cu(II) and Ni(II) can be prepared by refluxing the thiosemicarbazide derivative with the respective metal chlorides in a solvent like methanol (B129727) or a dioxane-water mixture. jocpr.comresearchgate.net The reaction generally involves the coordination of the metal ion to the sulfur and nitrogen atoms of the thiosemicarbazide ligand.

While specific synthetic procedures for 4-(4-Phenoxyphenyl)-3-thiosemicarbazide with Mn(II), Ni(II), Cu(II), and Zn(II) are not detailed in the available literature, general methodologies suggest that such complexes can be readily formed. researchgate.netfrontiersin.org The formation of these complexes is often evidenced by changes in color, melting point, and spectroscopic data (IR, UV-Vis) compared to the free ligand. The stoichiometry of the resulting complexes, commonly 1:2 (metal:ligand), can be influenced by the reaction conditions and the nature of the metal ion. mdpi.com

Table 1: General Synthetic Conditions for Thiosemicarbazide Metal Complexes

| Metal Ion | Typical Reactants | Solvent | Reaction Condition |

|---|---|---|---|

| Cu(II) | Ligand, Copper(II) chloride | Methanol/Dioxane | Reflux |

| Ni(II) | Ligand, Nickel(II) chloride | Methanol/Dioxane | Reflux |

| Co(II) | Ligand, Cobalt(II) chloride | Methanol/Dioxane | Reflux |

| Zn(II) | Ligand, Zinc(II) acetate | Not specified | Not specified |

Ligating Abilities and Chelation Properties of the Thiosemicarbazide Moiety

The thiosemicarbazide moiety, -NH-CS-NH-NH2, is a versatile chelating unit due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. mdpi.com This allows for coordination with a wide range of transition metal ions. In its thiosemicarbazone derivatives, where the terminal amino group has reacted with an aldehyde or ketone, the ligand typically acts as a bidentate agent, coordinating to the metal center through the sulfur atom and the hydrazinic nitrogen atom to form a stable five-membered chelate ring. mdpi.comnih.gov

The deprotonation of the ligand can also occur, leading to the formation of anionic thiosemicarbazonate complexes. acs.org The presence of additional functional groups on the thiosemicarbazone backbone can increase the denticity of the ligand, leading to tridentate or even tetradentate coordination. nih.gov The flexibility of the thiosemicarbazide group allows for the formation of both mononuclear and polynuclear complexes. nih.gov

Table 2: Coordination Modes of Thiosemicarbazide-based Ligands

| Coordination Mode | Donor Atoms | Chelate Ring Size |

|---|---|---|

| Bidentate | N, S | 5-membered |

| Tridentate | N, N, S or O, N, S | 5- and/or 6-membered |

| Tetradentate | N, N, S, O | Multiple rings |

Elucidation of Geometric Configurations in Metal Complexes

The geometric configuration of metal complexes with thiosemicarbazide-based ligands is influenced by the nature of the metal ion, the coordination number, and the steric and electronic properties of the ligand. While single-crystal X-ray diffraction studies for complexes of this compound are not available, data from related thiosemicarbazone complexes provide insight into potential geometries.

For example, Ni(II) complexes with thiosemicarbazone ligands often exhibit a square-planar geometry, particularly when the ligand acts as a tridentate O, N, S donor. nih.gov Cu(II) complexes can also adopt a square-planar configuration. mdpi.com Depending on the specific ligand and co-ligands present, other geometries such as tetrahedral for Co(II) or octahedral for Ni(II) and Co(III) are also observed. mdpi.comnih.gov The coordination of two tridentate ligands to a central metal ion can lead to a distorted octahedral geometry. mdpi.com

Table 3: Common Geometries of Transition Metal-Thiosemicarbazone Complexes

| Metal Ion | Typical Geometry | Coordination Number |

|---|---|---|

| Ni(II) | Square-planar, Octahedral | 4, 6 |

| Cu(II) | Square-planar, Distorted Octahedral | 4, 6 |

| Co(II)/(III) | Tetrahedral, Octahedral | 4, 6 |

| Zn(II) | Tetrahedral | 4 |

Enhanced Biological Activities of Metal Complexes Versus Free Ligands

A significant body of research demonstrates that the biological activity of thiosemicarbazone compounds is often enhanced upon coordination to a metal ion. benthamopenarchives.comnih.gov This enhancement is frequently attributed to the principles of chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, thereby increasing the lipophilicity of the complex. nih.gov This increased lipid solubility facilitates the diffusion of the complex across the lipid membranes of microorganisms, enhancing its bioavailability and subsequent biological effect. nih.gov

Studies on various thiosemicarbazone complexes have shown improved antibacterial, antifungal, and anticancer activities compared to the free ligands. nih.govnih.govresearchgate.net For instance, the antibacterial activity of some metal complexes against strains like E. coli and S. aureus was found to be greater than that of the parent ligand. nih.gov The choice of the metal ion can also influence the spectrum and potency of the biological activity. researchgate.net

Potential Applications in Material Science

The versatile coordination chemistry of thiosemicarbazone ligands and their metal complexes has led to their exploration in various areas of material science. The ability of these complexes to catalyze organic reactions is a notable application. For example, palladium(II) and nickel(II) complexes of thiosemicarbazones have been successfully employed as catalysts in cross-coupling reactions such as the Sonogashira and Heck reactions. mdpi.com

Furthermore, the incorporation of thiosemicarbazone complexes into polymeric matrices is being investigated for the development of new conductive materials. researchgate.net The unique photophysical and magnetic properties of some metal-thiosemicarbazone complexes also make them candidates for the design of novel optical and magnetic materials. researchgate.net In the realm of nanotechnology, thiosemicarbazone-functionalized nanoparticles are being developed for applications in targeted drug delivery and as antimicrobial agents. mdpi.com

Future Research Directions and Therapeutic Advancement

Development of Novel Thiosemicarbazide-Based Therapeutics

The development of new drugs based on the thiosemicarbazide (B42300) structure is an active area of research. nih.gov Scientists are continuously exploring new synthetic routes to create derivatives with enhanced biological activities. researchgate.netresearchgate.net The core structure is often combined with other biologically active molecules to generate novel compounds with a wide spectrum of therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. researchgate.netmdpi.com The inherent chemical flexibility of the thiosemicarbazide moiety allows it to be a building block in the synthesis of more complex heterocyclic compounds and non-natural β-amino acids. researchgate.netnih.govresearchgate.net

Recent studies have focused on creating thiosemicarbazide derivatives that are not only potent but also selective, aiming to reduce the side effects often associated with current treatments. researchgate.net The goal is to develop target-oriented drugs that can effectively combat diseases with minimal impact on healthy cells. researchgate.netresearchgate.net

Exploration of New Biological Targets and Disease Models

A significant avenue for future research lies in identifying and validating new biological targets for thiosemicarbazide-based compounds. While their effects on various cancers are well-documented, emerging studies are broadening their therapeutic scope. nih.gov

Researchers are investigating novel thiosemicarbazide derivatives for their potential in treating a range of diseases:

Diabetes: A recent study synthesized a series of novel thiosemicarbazide-based β-carboline derivatives that showed remarkable inhibitory effects against α-glucosidase, an enzyme targeted in diabetes treatment. nih.gov One derivative, CTL26, was identified as a potent non-competitive inhibitor, significantly outperforming the standard drug acarbose (B1664774) in laboratory tests. nih.gov In animal models, this compound successfully reduced fasting blood glucose and improved glucose tolerance. nih.gov

Bacterial Infections: New thiosemicarbazide derivatives have been synthesized and tested against various bacterial strains, including drug-resistant ones. mdpi.commdpi.com For instance, a derivative containing a 4-trifluoromethylphenyl group showed notable activity against several Gram-positive bacteria. mdpi.com Another study found a derivative with a 3-chlorophenyl substituent to be highly effective against Staphylococcus species, including methicillin-resistant S. aureus (MRSA). nih.gov

Parasitic Infections: The anthelmintic potential of new thiosemicarbazide derivatives is being actively explored. mdpi.comnih.govresearchgate.net Compounds featuring a 3-chlorophenyl substituent have demonstrated significant efficacy against nematodes of the genus Rhabditis sp., proving more effective than the reference drug albendazole (B1665689) in some cases. nih.govmdpi.com

Cancer: Beyond established targets, new enzymatic targets for cancer therapy are being investigated. These include topoisomerase II and tubulin. researchgate.netresearchgate.net Molecular docking studies suggest that certain thiosemicarbazone derivatives can effectively bind to these targets, inhibiting cancer cell proliferation. nih.govresearchgate.net

| Potential Biological Target/Disease Model | Thiosemicarbazide Derivative Class | Key Research Finding | Reference |

| α-Glucosidase (Diabetes) | β-Carboline derivatives | CTL26 showed potent non-competitive inhibition with an IC50 value of 2.81 μM. | nih.gov |

| Gram-Positive Bacteria | 4-(trifluoromethylphenyl) derivative | Exhibited MIC values of 31.25 to 62.5 µg/mL. | mdpi.com |

| Staphylococcus spp. (MRSA) | 3-chlorophenyl derivative (3a) | Showed high activity with an MIC value of 1.95 µg/mL against most strains. | nih.gov |

| Nematodes (Rhabditis sp.) | 3-chlorophenyl derivative (4) | Demonstrated superior anthelmintic activity compared to thiosemicarbazide 3a. | nih.gov |

| Topoisomerase IIα (Cancer) | General Thiosemicarbazones | Identified as a key target for developing novel anticancer agents. | researchgate.net |

| Tubulin (Cancer) | Indole-based thiosemicarbazides | Investigated as a potential target for developing antimitotic agents. | researchgate.net |

Advanced Computational Modeling for Rational Drug Design and Optimization

The integration of computational tools is revolutionizing the drug discovery process, making it more efficient and cost-effective. researchgate.netwiley.comresearchgate.net For thiosemicarbazide derivatives, advanced computational modeling plays a pivotal role in their rational design and optimization. researchgate.net

Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and Free Energy Perturbation (FEP) are employed to predict the biological activity and pharmacokinetic properties of new compounds before they are synthesized. researchgate.netresearchgate.netyoutube.com

Molecular Docking: This technique is used to predict how a thiosemicarbazide derivative will bind to a specific biological target, such as an enzyme or receptor. researchgate.netnih.gov For example, docking studies helped elucidate how the derivative CTL26 interacts with α-glucosidase through hydrogen bonds and hydrophobic interactions, causing a conformational change that inhibits the enzyme's activity. nih.gov

ADMET Prediction: In silico tools are used to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of potential drug candidates. researchgate.net Comparative analyses have shown that while thiosemicarbazides may have higher metabolic activity and associated toxicity, they also possess favorable properties like good intestinal absorption. researchgate.net

Rational Design: Physics-based computational approaches like FEP allow for the accurate calculation of free energy changes resulting from specific mutations in a protein target. youtube.com This enables the precise, rational design of molecules engineered to have improved binding affinity and stability, accelerating the development of new biotherapeutics. youtube.com

| Computational Technique | Application in Thiosemicarbazide Research | Purpose | Reference |

| Molecular Docking | Predicting binding modes of derivatives with targets like α-glucosidase and topoisomerase II. | To understand interaction mechanisms and guide the design of more potent inhibitors. | nih.govresearchgate.netnih.gov |

| QSAR/QSPR | Relating chemical structure to biological activity or physical properties. | To optimize structures for desired therapeutic effects and select promising candidates. | researchgate.net |

| ADMET Screening | In silico evaluation of pharmacokinetic and toxicity profiles. | To filter out compounds with undesirable properties early in the discovery process. | researchgate.net |

| Free Energy Perturbation (FEP) | Calculating the impact of molecular modifications on binding affinity and protein stability. | To rationally engineer and optimize biologic drugs and other therapeutics. | youtube.com |

Synthesis and Evaluation of Hybrid Molecules Incorporating the 4-(4-Phenoxyphenyl)-3-thiosemicarbazide Scaffold

Creating hybrid molecules by combining the thiosemicarbazide scaffold with other chemical entities is a promising strategy for developing new therapeutics with enhanced properties. nih.govrsc.org This approach aims to leverage the distinct functionalities of each component to create a synergistic effect.

Metal Complexes: Thiosemicarbazides are excellent chelating agents, readily forming stable complexes with various transition metals like copper, nickel, and zinc. mdpi.comnih.govmdpi.com These metal complexes often exhibit significantly enhanced biological activity compared to the parent ligand. nih.gov For instance, copper complexes of hybrid thiosemicarbazone-alkylthiocarbamate ligands were found to have potent and cancer-selective antiproliferative effects, with GI50 values under 100 nM in lung cancer cells, which was substantially more active than related compounds. nih.gov

Antibody-Drug Conjugates (ADCs): To improve the targeted delivery of potent thiosemicarbazone-based drugs and reduce side effects, researchers are developing ADCs. rsc.org In one study, di-pyridyl-thiosemicarbazone (DpT) chelators were functionalized and conjugated to the antibody trastuzumab. The resulting ADCs showed increased selectivity towards specific cancer cell lines, demonstrating that this is a viable strategy for enhancing the therapeutic window of this class of compounds. rsc.org

| Hybrid Molecule Type | Example | Key Finding | Reference |

| Metal Complexes | Hybrid thiosemicarbazone-alkylthiocarbamate copper complexes | Potent and cancer-selective activity against A549 lung adenocarcinoma cells (GI50 < 100 nM). | nih.gov |

| Antibody-Drug Conjugates | Di-pyridyl-thiosemicarbazone conjugated to Trastuzumab | Linker position influenced efficacy; conjugates showed increased selectivity for MCF-7 breast cancer cells. | rsc.org |

| Dissymmetric bis(TSC) Ligands | Ligands derived from benzil (B1666583) and thiosemicarbazide | Successfully synthesized and characterized, providing new platforms for creating metal complexes. | researchgate.net |

Investigation of Broader Applications Beyond Medicinal Chemistry

The unique chemical properties of thiosemicarbazide derivatives suggest their utility extends beyond the realm of medicine. One such area is in the field of materials science, specifically nonlinear optics (NLO).

Organic compounds with significant NLO properties are in demand for applications in telecommunications, optical computing, and dynamic image processing. lew.ro A study on a newly synthesized thiosemicarbazide, (E)-4-(4-methoxyphenyl)-1-((E)-3(2-nitrophenyl)allylidene)thiosemicarbazide, revealed its potential as an NLO material. Theoretical calculations predicted a high hyper-Rayleigh scattering hyperpolarizability, a key indicator of NLO efficiency. This finding opens up the possibility of designing and synthesizing derivatives based on the this compound scaffold for use in advanced optical technologies. lew.ro

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.